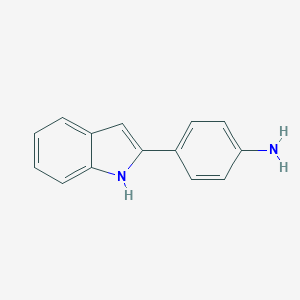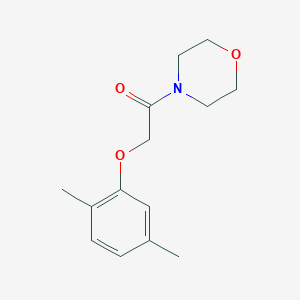
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a derivative of morpholine and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the target organism, leading to cell death.
Effets Biochimiques Et Physiologiques
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and viruses. It has also been shown to have insecticidal and herbicidal activity in agricultural applications.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, its limited solubility in water can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of morpholine, 1-((2,5-dimethylphenoxy)acetyl)-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another potential direction is to explore its potential as a pesticide or herbicide in agriculture. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. While its mechanism of action is not fully understood, it has been shown to have potent biological activity and has potential as a therapeutic agent, pesticide, or herbicide. Further studies are needed to fully understand its potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- can be synthesized using different methods, including the reaction of morpholine with 2,5-dimethylphenol in the presence of acetic anhydride and acetic acid. Another method involves the reaction of morpholine with 2,5-dimethylphenol in the presence of acetyl chloride and triethylamine.
Applications De Recherche Scientifique
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, antifungal agent, and antiviral agent. In agriculture, it has been studied for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a corrosion inhibitor.
Propriétés
Numéro CAS |
148183-91-9 |
|---|---|
Nom du produit |
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-12(2)13(9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Clé InChI |
KNQDRJJBJVAOSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCOCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCOCC2 |
Autres numéros CAS |
148183-91-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



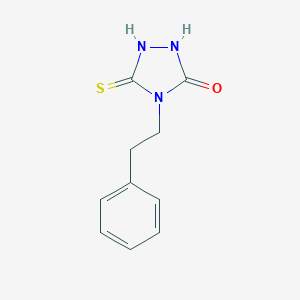
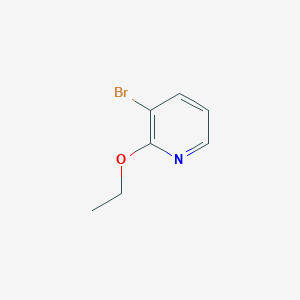
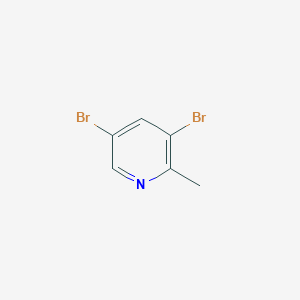
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
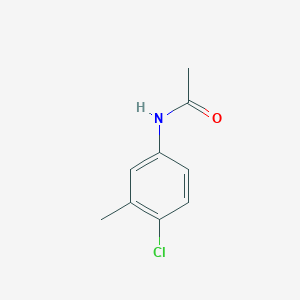
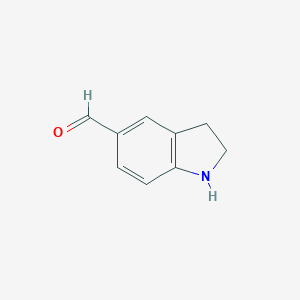
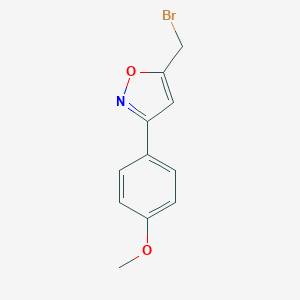
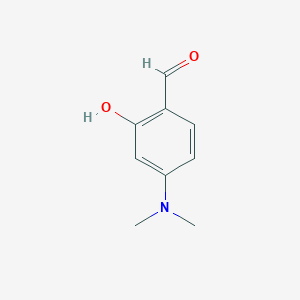
![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)
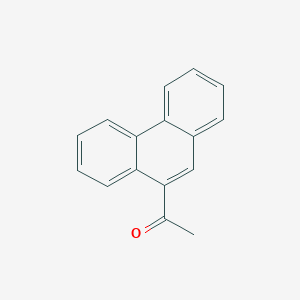
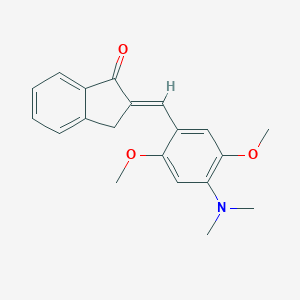
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
